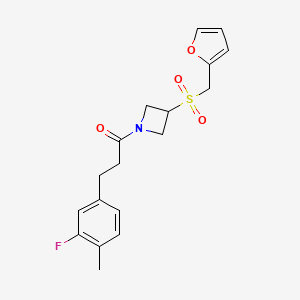

3-(3-Fluoro-4-methylphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Description

The compound 3-(3-Fluoro-4-methylphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one features a propan-1-one backbone substituted with a 3-fluoro-4-methylphenyl group and a 3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl moiety.

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO4S/c1-13-4-5-14(9-17(13)19)6-7-18(21)20-10-16(11-20)25(22,23)12-15-3-2-8-24-15/h2-5,8-9,16H,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFGEWXCZDNHMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-Fluoro-4-methylphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one , identified by its CAS number 1797848-06-6 , is a novel synthetic organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of the compound is , with a molecular weight of 365.4 g/mol . The structure features a fluoro-substituted phenyl group, an azetidine ring, and a sulfonyl group linked to a furan moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1797848-06-6 |

| Molecular Formula | C18H20FNO4S |

| Molecular Weight | 365.4 g/mol |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and sulfonamide groups have shown effectiveness against various bacterial strains. The evaluation of such compounds often involves testing against Gram-positive and Gram-negative bacteria using methods like the Minimum Inhibitory Concentration (MIC) assay.

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. Compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, one study reported that azetidine derivatives exhibited selective antiproliferative action against breast adenocarcinoma (MCF-7) cells.

The proposed mechanism of action for compounds similar to this one often involves interaction with specific cellular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group and the sulfonyl moiety may enhance binding affinity and selectivity towards these targets.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Antitumor Activity Evaluation :

-

Molecular Docking Studies :

- Molecular docking simulations have been employed to predict the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest a strong binding affinity due to favorable interactions facilitated by the functional groups present in the compound.

Comparison with Similar Compounds

Core Backbone and Substituent Variations

The propan-1-one core is shared among all analogs, but substituent diversity drives functional differences:

- Aromatic Rings: The query compound’s 3-fluoro-4-methylphenyl group contrasts with pyridinyl (No. 2158), morpholinophenyl (), and methoxyphenyl (3FP) substituents. Fluorine enhances electronegativity and metabolic stability, while methyl groups improve lipophilicity .

- Heterocyclic Moieties : The sulfonyl-furan-azetidine group is unique compared to pyrazolo-pyrimidine (), triazolyl (), and diazenyl (3FP) systems. Sulfonyl groups enhance solubility and target binding via hydrogen bonding .

Pharmacokinetic Implications

- The furan-sulfonyl-azetidine group in the query compound may improve metabolic stability compared to morpholino () or glucosyl () substituents, which are prone to hydrolysis.

- Fluorine substitution typically reduces CYP450-mediated metabolism, enhancing half-life relative to methoxy or hydroxyl analogs .

Physical and Chemical Properties

*Estimated properties based on structural analogs.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the azetidine ring via cyclization of propargylamine derivatives, followed by sulfonylation using furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Step 2: Friedel-Crafts acylation to attach the 3-fluoro-4-methylphenyl group to the propan-1-one backbone, using aluminum chloride as a catalyst in anhydrous dichloromethane .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and high-resolution mass spectrometry (HRMS) .

Advanced: How can discrepancies between experimental (X-ray) and computational (DFT) bond lengths in the azetidine ring be resolved?

Answer:

Discrepancies often arise from crystal packing effects or solvent interactions not modeled in DFT. To resolve this:

- Refinement: Use Hirshfeld surface analysis to assess intermolecular interactions in the crystal structure .

- DFT Optimization: Re-optimize the structure with solvent-polarizable continuum models (e.g., SMD in Gaussian 16) and compare with X-ray data .

- Statistical Validation: Apply tools like CrystalExplorer to quantify packing forces and adjust computational parameters iteratively .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- <sup>19</sup>F NMR: Identifies fluorine environments (δ ~ -110 ppm for aromatic fluorine) .

- IR Spectroscopy: Confirms sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .

- X-ray Crystallography: Resolves stereochemistry of the azetidine ring and furan-sulfonyl moiety .

Advanced: How can the sulfonylation step be optimized to improve yield?

Answer:

Key variables to optimize:

- Temperature: Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonic acid formation) .

- Catalyst: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

- Solvent: Switch to THF for better solubility of intermediates, monitored via in-situ FTIR .

Basic: How should stability studies be designed for this compound?

Answer:

- Storage Conditions: Test stability at 4°C (short-term) and -20°C (long-term) under nitrogen .

- Analytical Methods: Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products over 30 days .

- Stress Testing: Expose to heat (60°C), humidity (75% RH), and UV light to identify degradation pathways .

Advanced: What in silico methods predict its blood-brain barrier (BBB) permeability?

Answer:

- Software: Use Schrödinger’s QikProp or ADMET Predictor.

- Descriptors: LogP (optimal range: 2–5), polar surface area (<90 Ų), and hydrogen-bond donors (≤3) .

- Validation: Compare with experimental data from parallel artificial membrane permeability assays (PAMPA-BBB) .

Basic: What biological targets are hypothesized based on structural analogs?

Answer:

- Kinase Inhibition: The sulfonyl-azetidine moiety resembles ATP-competitive kinase inhibitors (e.g., Pfmrk inhibitors) .

- Antimicrobial Activity: Fluorophenyl groups in marine-derived compounds show activity against biofilms .

- CNS Targets: Similar trifluoromethyl ketones modulate GABA receptors .

Advanced: How can low reproducibility in cytotoxicity assays be addressed?

Answer:

- Standardization: Pre-treat cells with 10% FBS to minimize serum protein binding .

- Controls: Include reference compounds (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

- Data Normalization: Use CellTiter-Glo® luminescence assays to quantify ATP levels, reducing variability from manual cell counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.